2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(4-(4-phenylpiperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C23H28N2O3
- Molecular Weight : 392.48 g/mol
The compound features a hexahydroisoindole core with a phenylpiperazine substituent, which is significant for its biological interactions.
Anticancer Activity
Research indicates that isoindole derivatives possess anticancer properties. A study involving similar compounds demonstrated that derivatives with piperazine moieties showed enhanced cytotoxicity against various cancer cell lines. Specifically, the presence of the phenylpiperazine group was linked to improved interaction with cellular targets involved in cancer proliferation .
Table 1: Cytotoxicity of Isoindole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 (Breast Cancer) | 15 | DNA Topoisomerase II Inhibition |
Compound B | HeLa (Cervical Cancer) | 10 | Apoptosis Induction |
This compound | MCF7 | TBD | TBD |
Anti-inflammatory Properties
Isoindole derivatives have shown potential as anti-inflammatory agents. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies have indicated that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile .
Table 2: COX Inhibition Activity
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Meloxicam | 30 | 70 |
Compound C | 50 | 80 |
This compound | TBD | TBD |
Antimicrobial Activity
Preliminary studies have suggested that isoindole derivatives can exhibit antimicrobial properties. Compounds structurally similar to the target compound were tested against various bacterial strains, showing promising results in inhibiting growth .
Case Studies and Research Findings
- Study on Antitumor Activity : A series of phenylpiperazine derivatives were synthesized and evaluated for their antitumor activity. The study found that compounds with structural similarities to our target compound demonstrated significant cytotoxicity against breast cancer cell lines while maintaining lower toxicity toward healthy cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of isoindole derivatives to key biological targets such as DNA topoisomerases and COX enzymes. These studies suggest that the introduction of piperazine enhances binding interactions, potentially leading to improved efficacy .
- In Vivo Studies : Future research should focus on in vivo models to validate the therapeutic potential observed in vitro. Such studies will be crucial in assessing pharmacokinetics, bioavailability, and overall safety profiles.
Properties
IUPAC Name |
2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANKINSQQMKQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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